molecular formula C17H20N6O3 B2926513 4-ethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide CAS No. 2034511-23-2

4-ethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2926513
CAS No.: 2034511-23-2
M. Wt: 356.386
InChI Key: HMFGYVZVLBEGRW-UHFFFAOYSA-N
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Description

4-ethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H20N6O3 and its molecular weight is 356.386. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research has been conducted on the synthesis of novel chemical derivatives related to "4-ethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide" and their evaluation for various biological activities. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and evaluated them for anticancer and anti-5-lipoxygenase activities, demonstrating a potential pathway for developing new therapeutic agents (Rahmouni et al., 2016).

Antimicrobial and Antitumor Activities

Another study focused on the synthesis of pyrazolopyridine derivatives and their screening for antibacterial activity, indicating moderate to good efficacy against various bacterial strains (Panda et al., 2011). Similarly, El‐Borai et al. (2013) reported on the microwave-assisted synthesis of pyrazolopyridine derivatives, examining their antioxidant, antitumor, and antimicrobial activities, which could lead to the discovery of new compounds with significant therapeutic benefits (El‐Borai et al., 2013).

Antileukemic Activity

Shealy and O'dell (1971) synthesized triazenopyrazoles and explored their stability and antileukemic activity, offering insights into the development of new leukemia treatments (Shealy & O'dell, 1971).

Synthesis of Novel Derivatives

Hildick and Shaw (1971) focused on the synthesis of pyrazolopyrimidines, including antimetabolites like allopurinol, highlighting the versatility of these compounds in creating new therapeutic agents (Hildick & Shaw, 1971).

Mycobacterium Tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising results for tuberculosis treatment (Jeankumar et al., 2013).

Properties

IUPAC Name

4-ethyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3/c1-3-22-7-8-23(16(25)15(22)24)17(26)19-11-13-9-14(20-21(13)2)12-5-4-6-18-10-12/h4-6,9-10H,3,7-8,11H2,1-2H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFGYVZVLBEGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC2=CC(=NN2C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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